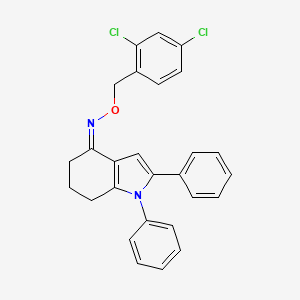![molecular formula C20H14ClFN4O2 B2632059 N-(3-chloro-4-fluorophenyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921832-85-1](/img/structure/B2632059.png)
N-(3-chloro-4-fluorophenyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(3-chloro-4-fluorophenyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide” is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4) . It has been characterized in preclinical rodent models of Parkinson’s disease .
Synthesis Analysis
The compound was discovered starting from a common picolinamide core scaffold. A number of amide bioisosteres were evaluated leading to the novel pyrazolo [4,3-b]pyridine head group . Further details about the synthesis process are not available in the retrieved papers.Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
The compound and its derivatives have been synthesized through various methods, showcasing the chemical versatility and potential for modifications to enhance biological activity. For instance, compounds related to the given chemical structure have been synthesized by reacting corresponding 3-amino-5-arylpyrazoles with α-cyanochalcones, leading to insights into their preferred tautomeric structures in solution and crystalline forms. These studies provide a foundation for further chemical modifications and understanding of their structural properties (Quiroga et al., 1999).
Biological Activity and Applications
The research on derivatives of this compound highlights their potential in various biological applications. For example, some derivatives have been synthesized with expectations of hypertensive activity, indicating a broad interest in the therapeutic potential of these compounds (Kumar & Mashelker, 2007). Additionally, the synthesis and cytotoxic evaluation of related compounds against cancer cell lines offer promising avenues for anticancer drug development, showing that modifications of the core structure can lead to significant biological activities (Ahsan et al., 2018).
Structural and Analytical Characterization
The analytical characterization, including crystal structure analysis, of related compounds aids in understanding their physicochemical properties and potential interactions with biological targets. These studies are crucial for drug design and development processes, allowing researchers to refine compounds for improved efficacy and safety (Jasinski et al., 2012).
Mecanismo De Acción
This compound acts as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4). This means it enhances the activity of this receptor . mGlu4 is a G-protein coupled receptor that is involved in many neurological processes, including modulation of neurotransmitter release, neuronal excitability, and synaptic plasticity .
Propiedades
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-5-methyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClFN4O2/c1-25-10-14(19(27)23-12-7-8-17(22)16(21)9-12)18-15(11-25)20(28)26(24-18)13-5-3-2-4-6-13/h2-11H,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGJGZGUMXHIPOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=CC(=C(C=C4)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClFN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
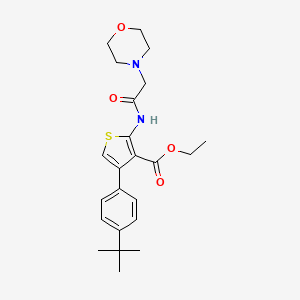
![3,6-Diamino-2-(4-ethoxybenzoyl)-4-ethylthieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B2631978.png)
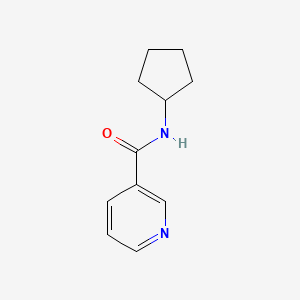
![Methyl 4-chloro-3-[(3-phenyladamantanyl)carbonylamino]benzoate](/img/structure/B2631981.png)


![3-[(1-Cyclopentanecarbonylpiperidin-4-yl)methyl]-6-cyclopropyl-3,4-dihydropyrimidin-4-one](/img/structure/B2631987.png)
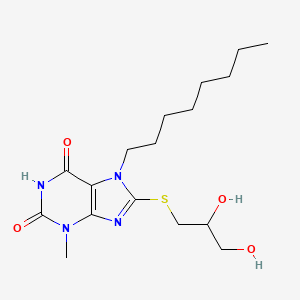
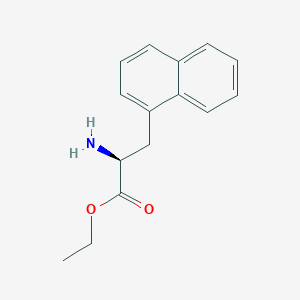

![1'-(5-bromo-2-chlorobenzoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2631993.png)

![3-(2-chloro-6-fluorobenzyl)-8-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2631996.png)
